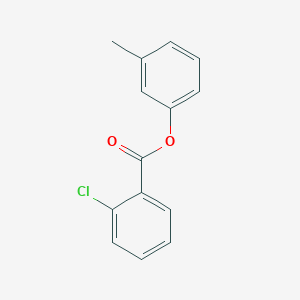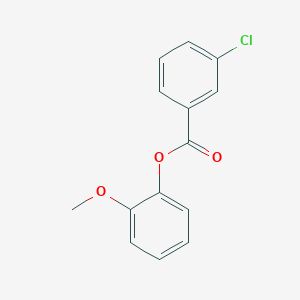
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, commonly known as BIT, is a widely used biocide that has been extensively studied for its antimicrobial properties. BIT is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It is a broad-spectrum biocide that is effective against bacteria, fungi, and algae. The chemical formula of BIT is C11H15NO3S, and its molecular weight is 249.31 g/mol.
作用機序
The mechanism of action of BIT is not fully understood, but it is believed to disrupt the cell membranes of microorganisms, leading to their death. BIT is also thought to interfere with enzymes involved in cellular metabolism, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
BIT has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and sensitization in some individuals. BIT has also been found to have cytotoxic effects on certain mammalian cell lines, indicating that it may have potential for use in cancer treatment.
実験室実験の利点と制限
BIT has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, its effectiveness can be affected by pH, temperature, and other environmental factors. Additionally, BIT can be unstable in certain formulations, leading to decreased efficacy over time.
将来の方向性
There are several future directions for research on BIT. One potential area of study is the development of new formulations that improve its stability and efficacy. Another area of research is the investigation of BIT's potential use in medical applications, such as wound healing and cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BIT and its effects on different microorganisms and cell lines.
合成法
BIT can be synthesized by the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields BIT as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
BIT is widely used as a biocide in various industrial and consumer products such as paints, adhesives, and personal care products. Its antimicrobial properties make it an effective preservative, preventing the growth of microorganisms that can cause spoilage and degradation of products. BIT has also been studied for its potential use in medical applications, such as wound healing and treatment of skin infections.
特性
分子式 |
C11H15NO3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
2-butyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7,11,13H,2-3,8H2,1H3 |
InChIキー |
VWVMPZSWRHZOTI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
正規SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)

![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)